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molecular formula C6H8N2O2 B183227 methyl 1-methyl-1H-pyrazole-3-carboxylate CAS No. 17827-61-1

methyl 1-methyl-1H-pyrazole-3-carboxylate

Cat. No. B183227
M. Wt: 140.14 g/mol
InChI Key: WUUOFOYBXXQAGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09353104B2

Procedure details

A solution of methyl 1-methyl-1H-pyrazole-3-carboxylate (1.1 g, 7.9 mmol) in NH3.H2O (10 mL) was stirred for 2 h at room temperature. The solvent was evaporated to give the crude product which was used for the next step without further purification.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][C:4]([C:7]([O:9]C)=O)=[N:3]1.[NH3:11].O>>[CH3:1][N:2]1[CH:6]=[CH:5][C:4]([C:7]([NH2:11])=[O:9])=[N:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
CN1N=C(C=C1)C(=O)OC
Name
Quantity
10 mL
Type
reactant
Smiles
N.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
CN1N=C(C=C1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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